molecular formula C14H23NO B13316344 2-(1-Amino-2-methylpropyl)-4-tert-butylphenol

2-(1-Amino-2-methylpropyl)-4-tert-butylphenol

Cat. No.: B13316344
M. Wt: 221.34 g/mol
InChI Key: YOELFZPEAYPKPU-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylpropyl)-4-tert-butylphenol is an organic compound with a complex structure that includes an amino group, a methyl group, and a tert-butyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylpropyl)-4-tert-butylphenol typically involves the reaction of 4-tert-butylphenol with 2-amino-2-methylpropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the initial preparation of intermediate compounds followed by their conversion into the final product. The process is optimized for large-scale production, focusing on cost-effectiveness, efficiency, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylpropyl)-4-tert-butylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

2-(1-Amino-2-methylpropyl)-4-tert-butylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-methylpropyl)-4-tert-butylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Amino-2-methylpropyl)-4-tert-butylphenol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)-4-tert-butylphenol

InChI

InChI=1S/C14H23NO/c1-9(2)13(15)11-8-10(14(3,4)5)6-7-12(11)16/h6-9,13,16H,15H2,1-5H3

InChI Key

YOELFZPEAYPKPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=CC(=C1)C(C)(C)C)O)N

Origin of Product

United States

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